2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid
Overview
Description
“2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid” is a chemical compound that contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring and a six-membered ring, forming a nine-membered ring system. It also contains a carboxylic acid group, a tertiary amine group, and a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzothiazole derivatives have been involved in various chemical reactions. For instance, benzothiazole-6-carboxylic acid has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .Physical and Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 195.22 .Scientific Research Applications
Cancer Research and Drug Discovery
A series of benzo[d]thiazole-2-carboxamide derivatives, including compounds related to 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid, were designed and synthesized for evaluating their cytotoxic effects against various cancer cell lines. These compounds were investigated as potential epidermal growth factor receptor (EGFR) inhibitors, showing selective toxicity towards cancer cells over normal cells. Specifically, one compound exhibited potent cytotoxic activities against A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cell lines, highlighting its promise as a cancer therapeutic agent (Zhang et al., 2017).
Drug Synthesis and Chemical Space Exploration
Research has demonstrated the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as novel building blocks in drug discovery. These derivatives serve as versatile intermediates that can be substituted at multiple positions, allowing for extensive exploration of the chemical space around the molecule for potential drug candidates. This synthesis pathway provides a foundation for designing new ligands and drugs with varied biological activities (Durcik et al., 2020).
Photoluminescence and Optical Properties
Studies on new piperidine substituted benzothiazole derivatives, which share a structural framework with this compound, have shown significant antibacterial and antifungal activities. These compounds' synthesis and characterization include investigations into their photoluminescence spectra, indicating potential applications in developing optical materials and sensors (Shafi et al., 2021).
Dye-Sensitized Solar Cells
In the context of renewable energy, certain compounds structurally related to this compound have been incorporated into novel coumarin sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring a thiophen-2-ylthiazole π-bridge, demonstrated improved light-harvesting capabilities and photovoltaic performance, indicating the potential for these compounds in enhancing DSSC efficiency (Han et al., 2015).
Future Directions
Benzothiazole derivatives, including “2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid”, could be used as building blocks towards novel biologically active compounds, especially as antibacterial, antifungal, and anticancer agents . They offer the possibility to thoroughly explore the chemical space around the molecule studied as a ligand for the chosen target .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been shown to inhibit k1 capsule formation in uropathogenic escherichia coli . The K1 capsule is a virulence factor that protects bacteria from the host immune response, and its inhibition can help control bacterial infections.
Mode of Action
It is known that benzothiazole derivatives can interact with bacterial cells to inhibit the formation of the k1 capsule . This interaction likely involves the compound binding to a specific receptor or enzyme involved in capsule synthesis, thereby blocking the process.
Biochemical Pathways
This could include the disruption of polysaccharide synthesis or transport, leading to a reduction in capsule formation and a decrease in bacterial virulence .
Result of Action
The molecular and cellular effects of 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid’s action would likely involve a reduction in the virulence of uropathogenic Escherichia coli due to the inhibition of K1 capsule formation . This could lead to an increased susceptibility of the bacteria to the host immune response and potentially to antibacterial drugs.
Properties
IUPAC Name |
2-(diethylamino)-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14(4-2)12-13-9-6-5-8(11(15)16)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPFFCKUGEMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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